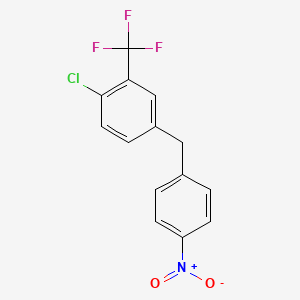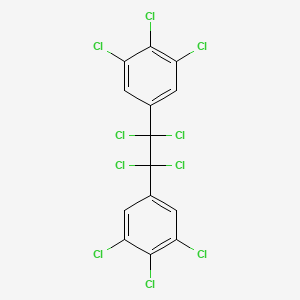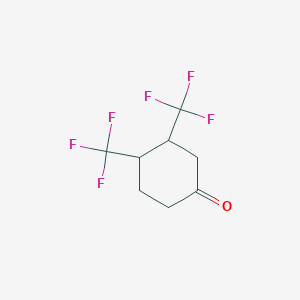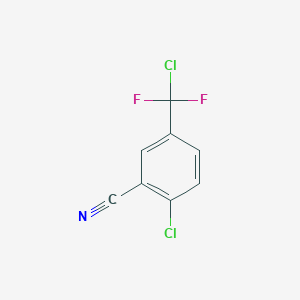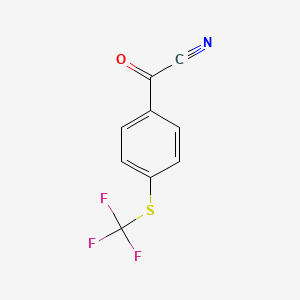
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% (BNT-HFP) is a fluorinated organic compound that is used in a variety of scientific research applications. It is an important tool for researchers due to its unique properties, which make it an ideal candidate for various experiments. BNT-HFP has been used in a number of studies, ranging from the synthesis of new compounds to the investigation of biochemical and physiological effects.
Scientific Research Applications
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of novel compounds, such as 2-amino-3-nitro-4-trifluoromethoxy-benzoic acid. It has also been used as a solvent for a variety of reactions, such as the synthesis of 2-amino-3-nitro-4-trifluoromethoxy-benzoic acid. Additionally, it has been used in the synthesis of polymers, such as poly(ethylene glycol)-b-poly(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane-b-poly(ethylene glycol).
Mechanism of Action
The mechanism of action of Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% is not yet fully understood. However, it is believed that the nitro group of the compound acts as an electron-withdrawing group, which increases the electron density of the molecule and makes it more reactive. Additionally, the presence of the hexafluoropropene moiety increases the solubility of the compound, allowing it to be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% are not yet fully understood. However, it has been demonstrated to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory activity, as well as the ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in a variety of solvents, making it suitable for a variety of reactions. Additionally, it is relatively stable and non-toxic, making it safe to handle. The main limitation of Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% is that it is not yet fully understood, so further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several potential future directions for research on Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94%. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research could be conducted to investigate its potential applications in drug discovery and development. Additionally, further research could be conducted to investigate its potential applications in materials science, such as the synthesis of polymers or nanomaterials. Finally, further research could be conducted to investigate its potential applications in the field of green chemistry, such as the development of more environmentally friendly synthesis methods.
Synthesis Methods
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% can be synthesized through a two-step reaction. The first step involves the reaction of 3-nitro-4-trifluoromethoxyphenol with hexafluoropropene (HFP) in the presence of a catalytic amount of a tertiary amine. This reaction produces a nitroalkene intermediate, which is then reacted with aqueous sodium hydroxide to yield Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94%. This synthesis method is relatively straightforward and has been demonstrated to produce Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane, 94% in good yields.
properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-[3-nitro-4-(trifluoromethoxy)phenyl]propan-2-yl]-2-nitro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12N2O6/c18-14(19,20)13(15(21,22)23,7-1-3-11(36-16(24,25)26)9(5-7)30(32)33)8-2-4-12(37-17(27,28)29)10(6-8)31(34)35/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRQYRXHIAWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)OC(F)(F)F)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-nitro-4-trifluoromethoxyphenyl)-hexafluoropropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

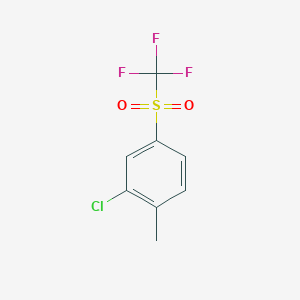

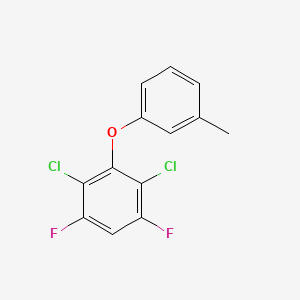
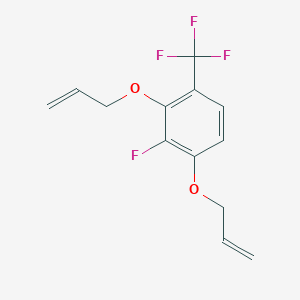
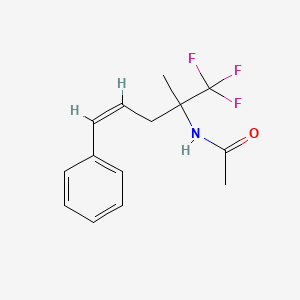
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
